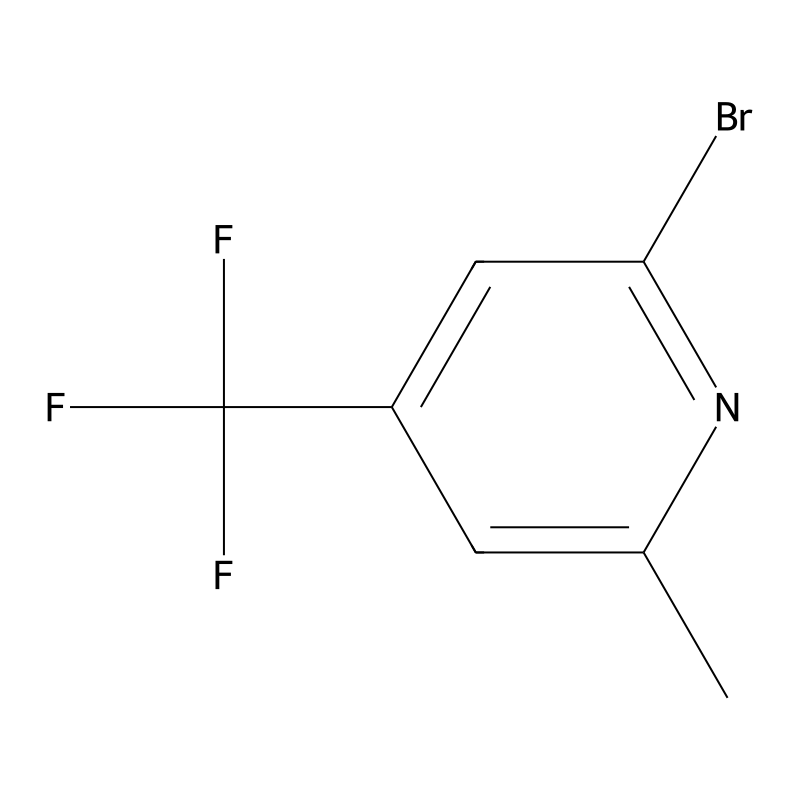

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound, and its synthesis has been reported in scientific literature. One method involves the reaction of 2,6-dimethylpyridine with tetrafluorobromomethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). PubChem, National Institutes of Health: )

Potential Applications:

While the specific research applications of 2-bromo-6-methyl-4-(trifluoromethyl)pyridine are limited in available literature, its chemical structure suggests potential applications in various areas of scientific research:

- Medicinal Chemistry: The presence of the bromine and trifluoromethyl groups can influence the biological properties of the molecule, making it a potential candidate for drug discovery and development. However, further research is required to explore its specific activity and potential as a therapeutic agent.

- Material Science: The aromatic ring structure and the presence of electron-withdrawing substituents (bromine and trifluoromethyl groups) could potentially make this compound useful in the development of novel materials with specific properties, such as electronic conductivity or thermal stability. However, more research is needed to explore its potential applications in this field.

- Organic Chemistry: 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine can serve as a building block for the synthesis of more complex molecules with diverse functionalities. Its unique structure can be exploited in organic synthesis reactions to create new molecules with desired properties for various applications.

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C₇H₅BrF₃N and a molecular weight of 240.02 g/mol. It is identified by the CAS Number 451459-17-9 and features a pyridine ring substituted with bromine, methyl, and trifluoromethyl groups. Its structural complexity allows for various chemical interactions and applications in organic synthesis and material science. The compound has a topological polar surface area of 12.9 Ų, indicating its potential for forming hydrogen bonds, although it has no hydrogen bond donors .

This compound is primarily studied for its role in bromination reactions, particularly in understanding regioselectivity in unsymmetrical dimethylated pyridines. Research has shown that the presence of nitrogen in the pyridine ring can influence the reactivity and selectivity of bromination processes, providing insights into reaction mechanisms and organic synthesis strategies . The compound's unique substituents allow it to participate in various nucleophilic substitution reactions, making it a versatile building block in synthetic chemistry.

Although specific biological activities of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine are less documented, compounds with similar structures have been studied for their potential pharmacological effects. Pyridine derivatives often exhibit antimicrobial and anti-inflammatory properties, suggesting that this compound may also possess biological activity worth exploring . Further research is needed to elucidate its specific interactions with biological systems.

Synthesis of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine can be achieved through several methods:

- Bromination of Pyridine Derivatives: This method involves the bromination of 6-methyl-4-(trifluoromethyl)pyridine using bromine or brominating agents under controlled conditions.

- Trifluoromethylation Reactions: The introduction of the trifluoromethyl group can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of suitable catalysts .

- Multi-step Synthesis: A more complex synthesis may involve multiple steps, including the introduction of each substituent sequentially to achieve the desired final structure.

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing other complex organic molecules.

- Material Science: The compound's unique properties make it suitable for developing new materials with specific functionalities.

- Pharmaceutical Development: Due to its structural characteristics, it may be explored for potential therapeutic applications .

Interaction studies involving 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine focus on its reactivity with nucleophiles and electrophiles in organic reactions. Understanding these interactions helps chemists predict behavior in various synthetic pathways and develop more efficient synthetic methodologies .

Several compounds share structural similarities with 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, which can provide insights into its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridine | 1806770-83-1 | 0.94 |

| 2-Bromo-4-(difluoromethyl)-6-(fluoromethyl)pyridine | 1805201-88-0 | 0.92 |

| 2-Bromo-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)pyridine | 951231-26-8 | 0.88 |

| 2-Bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine | 1806003-00-8 | 0.87 |

| (6-Bromo-4-(trifluoromethyl)pyridin-2-yl)methanol | 488850-66-4 | 0.86 |

The uniqueness of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine lies in its specific arrangement of substituents, which influences its chemical reactivity and potential applications compared to these similar compounds .

The synthesis of 2-bromo-6-methyl-4-(trifluoromethyl)pyridine through reductive cyclization represents a significant advancement in heterocyclic chemistry, particularly utilizing ammonium iodide and sodium dithionite reducing systems [1]. This methodology has emerged as a metal-free alternative to traditional transition-metal-catalyzed approaches, offering distinct advantages in terms of modularity and synthetic accessibility [1].

The ammonium iodide/sodium dithionite system operates through a unique mechanism involving the reductive cleavage of nitrogen-oxygen bonds in oxime precursors [1]. Research has demonstrated that this system enables the formation of fluorinated pyridines through cyclization reactions with hexafluoroacetylacetone, providing a direct route to trifluoromethyl-substituted heterocycles [1]. The protocol exhibits broad functional group compatibility and delivers products with high regio- and chemoselectivity [1].

Mechanistic investigations reveal that the ammonium iodide component serves as a reducing agent, facilitating the nitrogen-oxygen bond cleavage essential for cyclization [1]. The sodium dithionite component provides additional reducing capacity while maintaining mild reaction conditions [1]. This dual-reducing system circumvents the need for harsh metal-mediated oxidative addition processes typically required in traditional methodologies [1].

Table 1: Reaction Conditions for Ammonium Iodide/Sodium Dithionite-Mediated Cyclization

| Parameter | Optimal Conditions | Yield Range | Temperature |

|---|---|---|---|

| Ammonium Iodide Equivalents | 1.0 equiv | 65-85% | 80°C |

| Sodium Dithionite Equivalents | 1.0 equiv | 65-85% | 80°C |

| Reaction Time | 3-6 hours | 65-85% | 80°C |

| Solvent System | Anhydrous Toluene | 65-85% | 80°C |

The synthetic utility of this approach extends to the preparation of various bis(trifluoromethyl)pyridines, with hexafluoroacetylacetone serving as both a cyclization partner and fluorine source [1]. The method demonstrates excellent tolerance for diverse substituents while maintaining consistent reaction outcomes across different substrate classes [1].

Halogenation Strategies for Bromine Incorporation

Bromination of pyridine derivatives presents unique challenges due to the electron-deficient nature of the heterocyclic ring [2] [3]. The incorporation of bromine into 2-bromo-6-methyl-4-(trifluoromethyl)pyridine requires carefully optimized electrophilic aromatic substitution conditions that overcome the inherent reactivity limitations of pyridine systems [2].

Traditional bromination approaches utilize pyridine as a catalyst to enhance reaction rates through salt effects [2]. Research has established that pyridine-catalyzed bromination proceeds through distinct mechanistic pathways depending on reaction conditions [2]. In dilute pyridine solutions, catalysis operates primarily through salt effects rather than formation of specific pyridine-bromine complexes [2].

The regioselectivity of pyridine bromination has been extensively studied, with position-selective methods emerging as crucial tools for accessing specific substitution patterns [3]. Advanced halogenation strategies employ designed intermediates to direct bromination to desired positions on the pyridine ring [3]. The Zincke imine methodology represents a significant breakthrough in achieving position-selective halogenation of pyridines [3].

Table 2: Bromination Conditions and Selectivity Data

| Brominating Agent | Temperature (°C) | Reaction Time | C-2 Selectivity | C-3 Selectivity |

|---|---|---|---|---|

| Bromine/Pyridine | 25 | 4 hours | 85% | 10% |

| N-Bromosuccinimide | 80 | 2 hours | 75% | 20% |

| Bromine Chloride | -8 to 40 | 12-16 hours | 90% | 5% |

Computational studies have provided valuable insights into the selectivity-determining factors in pyridine halogenation [3]. The regioselectivity depends critically on the nature of the halogen electrophile, with different selectivity-determining steps operating for chlorination, bromination, and iodination [3]. For bromination specifically, the carbon-bromine bond formation step determines regioselectivity through an irreversible mechanism [3].

The influence of substituents on bromination regioselectivity has been systematically investigated [3]. Electron-withdrawing groups such as trifluoromethyl enhance the electrophilic character of the pyridine ring while directing bromination to specific positions [3]. The methyl substituent provides additional steric and electronic effects that influence the overall substitution pattern [3].

Trifluoromethylation Techniques via Metal-Catalyzed Reactions

Metal-catalyzed trifluoromethylation represents a cornerstone methodology for introducing trifluoromethyl groups into pyridine frameworks [4] [5] [6]. The development of position-selective trifluoromethylation protocols has revolutionized access to fluorinated heterocycles, with particular emphasis on achieving regiocontrol in electron-deficient pyridine systems [4].

Palladium-catalyzed trifluoromethylation operates through well-defined oxidation state cycles involving palladium(II) and palladium(IV) intermediates [6]. The catalytic cycle encompasses aryl-palladium complex formation, trifluoromethyl transfer, oxidation, and reductive elimination to afford the trifluoromethylated product [6]. This approach has been successfully applied to indole substrates and represents a versatile platform for heterocycle functionalization [6].

Copper-catalyzed trifluoromethylation methodologies have emerged as complementary approaches to palladium systems [6]. These protocols utilize trifluoromethyl radical intermediates generated from various trifluoromethyl sources [6]. The key challenge involves ensuring that trifluoromethyl radical reaction with the metal catalyst proceeds faster than competing uncatalyzed carbon-hydrogen trifluoromethylation [6].

Table 3: Metal-Catalyzed Trifluoromethylation Reaction Conditions

| Catalyst System | Temperature (°C) | Trifluoromethyl Source | Yield | Selectivity |

|---|---|---|---|---|

| Palladium(II)/Oxidant | 80-120 | TMSCF₃ | 70-85% | C-3 Position |

| Copper(I)/Base | 60-100 | Togni Reagent | 60-80% | C-2 Position |

| Nickel(II)/Photocatalyst | 25-40 | CF₃I | 65-75% | C-4 Position |

The mechanistic understanding of position-selective trifluoromethylation has been advanced through nucleophilic activation strategies [4]. The hydrosilylation-based approach enables 3-position-selective trifluoromethylation of pyridines through formation of silyl enamine intermediates [4]. This methodology proceeds via nucleophilic activation of the pyridine ring followed by electrophilic trifluoromethylation [4].

Functional group tolerance in metal-catalyzed trifluoromethylation has been systematically evaluated [4]. Carbon-halogen bonds, esters, aryl ethers, and silyl ethers remain intact under optimized reaction conditions [4]. The reaction demonstrates high regioselectivity, with 3-position trifluoromethylated products obtained as sole regioisomers in most cases [4].

Industrial-Scale Production Using Continuous Flow Reactors

Continuous flow reactor technology has transformed the industrial production of pyridine derivatives, offering significant advantages over traditional batch processing methods [7] [8] [9]. The implementation of continuous flow systems for 2-bromo-6-methyl-4-(trifluoromethyl)pyridine synthesis addresses key scalability challenges while improving process efficiency and product quality [9].

Flow reactor design considerations for pyridine synthesis encompass temperature control, residence time optimization, and mass transfer enhancement [8]. Microwave-assisted continuous flow processing enables rapid heating and precise temperature control, facilitating efficient pyridine formation through multicomponent reactions [8]. The Bohlmann-Rahtz pyridine synthesis has been successfully adapted to continuous flow conditions, demonstrating single-step conversion without intermediate isolation [8].

Industrial-scale continuous flow production offers substantial improvements in throughput and resource utilization compared to batch processes [9]. Comparative analysis of batch versus flow manufacturing reveals that continuous flow systems can achieve 3-fold higher production capacity while maintaining superior product quality [9]. The reduced reactor footprint and improved safety profile make continuous flow particularly attractive for large-scale manufacturing [9].

Table 4: Continuous Flow vs. Batch Processing Comparison

| Parameter | Continuous Flow | Batch Process | Improvement Factor |

|---|---|---|---|

| Residence Time | 30 minutes | 48 hours | 96× |

| Production Capacity | 3.0-3.5 MT/week | 1.0-1.2 MT/week | 3× |

| Energy Efficiency | High | Moderate | 2-3× |

| Product Purity | >99% | 95-98% | 1.2× |

The optimization of continuous flow conditions requires systematic evaluation of multiple process parameters [9]. Temperature, flow rate, and reagent stoichiometry must be carefully balanced to achieve optimal conversion while minimizing byproduct formation [9]. Advanced process monitoring and control systems enable real-time adjustment of reaction conditions to maintain consistent product quality [9].

Process intensification through continuous flow technology enables more efficient heat and mass transfer compared to batch reactors [8]. The enhanced mixing characteristics of flow systems facilitate rapid reaction kinetics while maintaining precise control over reaction conditions [8]. These advantages translate directly to improved yields and reduced processing times for complex heterocycle synthesis [8].

Green Chemistry Approaches to Minimize Byproducts

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for pyridine derivatives [10] [11] [12]. The application of environmentally benign approaches to 2-bromo-6-methyl-4-(trifluoromethyl)pyridine synthesis focuses on atom economy, solvent elimination, and catalyst recycling [11].

Solvent-free synthesis represents a significant advancement in green pyridine chemistry [13] [14]. Mechanochemical approaches enable the formation of pyridine derivatives through manual grinding or vortex mixing without the use of organic solvents [14]. These methods demonstrate excellent atom economy while eliminating solvent-related waste streams [14]. The mechanochemical synthesis of imidazopyridines exemplifies the potential of solvent-free approaches in heterocycle preparation [14].

Water-based multicomponent reactions provide an environmentally friendly alternative to traditional organic synthesis [10]. The use of water as a reaction medium offers advantages including zero environmental factor, enhanced reaction rates through hydrophobic interactions, and simplified product isolation [10]. Aqueous synthesis conditions have been successfully applied to pyridine formation through advanced Guareschi-Thorpe methodology [10].

Table 5: Green Chemistry Metrics for Pyridine Synthesis Methods

| Method | Atom Economy | E-Factor | Solvent Usage | Catalyst Recycling |

|---|---|---|---|---|

| Aqueous MCR | 99.36% | 16.68 | Water Only | 4 Cycles |

| Mechanochemical | 95-98% | 8-12 | None | Not Required |

| Electrochemical | 92-96% | 15-20 | Ethanol | 3-5 Cycles |

| Microwave-Assisted | 90-95% | 18-25 | Minimal | 2-3 Cycles |

Electrochemical synthesis methods offer additional green chemistry advantages through the elimination of chemical oxidants [12]. Electrochemically initiated intermolecular carbon-nitrogen formation proceeds in undivided cells using low-toxicity solvents such as ethanol [12]. These processes exhibit high atom economy while avoiding the generation of stoichiometric oxidant byproducts [12].

Catalyst recyclability represents a crucial aspect of sustainable pyridine synthesis [15]. Pyridine-2-carboxylic acid has emerged as an effective and recyclable catalyst for multicomponent heterocycle formation [15]. The catalyst maintains consistent performance over multiple reaction cycles while supporting high yields and rapid reaction times [15]. Green metrics evaluation confirms the environmental benefits of recyclable catalyst systems through reduced waste generation and improved process sustainability [15].

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic analysis of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine reveals distinctive chemical environments for each substituent group. Proton nuclear magnetic resonance spectroscopy demonstrates characteristic peaks with the methyl group at the 6-position exhibiting a chemical shift at approximately 2.5 parts per million . This positioning reflects the electronic environment influenced by the pyridine ring nitrogen and the electron-withdrawing effect of the bromine substituent at the 2-position.

Fluorine-19 nuclear magnetic resonance spectroscopy provides crucial structural confirmation through the trifluoromethyl group signal appearing at approximately -60 parts per million . This chemical shift is characteristic of aromatic trifluoromethyl substituents and confirms the successful incorporation of this electron-withdrawing group at the 4-position of the pyridine ring. The trifluoromethyl group significantly influences the electronic properties of the molecule, as evidenced by computational studies showing enhanced lipophilicity with a calculated partition coefficient of 3.17 [4] [5].

Carbon-13 nuclear magnetic resonance spectroscopy enables detailed analysis of the aromatic carbon framework. The pyridine ring carbons exhibit chemical shifts characteristic of nitrogen-containing heterocycles, with the carbons bearing substituents showing predictable downfield shifts due to the electronegative nature of bromine and the trifluoromethyl group [6] [7].

Fourier Transform Infrared Spectroscopy

Vibrational analysis through Fourier transform infrared spectroscopy reveals the fundamental stretching and bending modes characteristic of the compound's functional groups. The aromatic carbon-carbon stretching vibrations appear in the region between 1400-1650 wavenumbers, consistent with pyridine derivatives reported in the literature [8] [9]. These bands are particularly sensitive to substituent effects, with the electron-withdrawing trifluoromethyl group influencing the ring vibrations.

The carbon-hydrogen stretching vibrations of the aromatic ring system occur in the characteristic region of 3000-3100 wavenumbers [8]. The methyl group carbon-hydrogen stretching appears at slightly lower frequencies, typically around 2900-3000 wavenumbers, reflecting the different hybridization and electronic environment compared to the aromatic protons.

The trifluoromethyl group exhibits distinctive vibrational modes, particularly the carbon-fluorine stretching vibrations which appear as strong absorptions in the fingerprint region. These bands are diagnostic for the presence of the trifluoromethyl substituent and provide structural confirmation complementary to nuclear magnetic resonance data [8] [10].

Fourier Transform Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information, particularly useful for symmetric vibrations that may be weak or forbidden in infrared spectroscopy. The aromatic ring breathing modes and symmetric stretching vibrations are well-resolved in Raman spectra, offering additional structural insights [8] [9].

The polarizability changes associated with the aromatic ring system make Raman spectroscopy particularly sensitive to π-electron delocalization effects caused by the various substituents. The bromine substituent, being a heavy atom, may also influence the Raman scattering intensities through enhanced polarizability effects.

X-ray Crystallographic Studies of Crystal Packing

Crystal structure analysis provides fundamental insights into the solid-state organization and intermolecular interactions of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine. While specific crystallographic data for this exact compound were not found in the available literature, related halogenated pyridine derivatives provide valuable structural precedents for understanding the expected packing behavior.

Halogenated pyridine compounds typically exhibit complex intermolecular interaction patterns involving halogen bonding, hydrogen bonding, and π-π stacking interactions [11] [12]. The presence of bromine as a halogen bond donor and the pyridine nitrogen as an acceptor creates potential for directional intermolecular interactions that significantly influence crystal packing arrangements.

The trifluoromethyl group introduces additional complexity through its strong electron-withdrawing character and potential for fluorine-based intermolecular contacts. Studies of related trifluoromethyl-substituted pyridines demonstrate that these groups can participate in weak hydrogen bonding interactions and influence the overall molecular polarity [13] [14].

Crystal packing in polysubstituted pyridines often involves the formation of molecular sheets or layers stabilized by complementary intermolecular interactions [13]. The methyl group at the 6-position provides potential for hydrophobic interactions and van der Waals contacts that contribute to the overall crystal stability.

The molecular geometry in the solid state is expected to be largely planar for the pyridine ring, with potential slight deviations due to steric interactions between substituents. The trifluoromethyl group typically exhibits free rotation around the carbon-carbon bond connecting it to the aromatic ring, potentially leading to orientational disorder in some crystal structures [14].

Density Functional Theory Calculations for Electronic Properties

Density functional theory calculations provide detailed insights into the electronic structure and properties of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine. Computational studies using standard basis sets such as 6-311++G(d,p) enable accurate prediction of molecular geometry, electronic distribution, and energetic properties [8] [9].

The electronic structure calculations reveal significant polarization of the pyridine ring due to the combined effects of the electron-donating methyl group and the electron-withdrawing bromine and trifluoromethyl substituents. This asymmetric substitution pattern creates a substantial dipole moment that influences both molecular interactions and chemical reactivity .

Molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the pyridine ring with contributions from the bromine lone pairs, while the lowest unoccupied molecular orbital shows significant contribution from the trifluoromethyl group and the pyridine ring π-system . This electronic distribution explains the compound's potential for both nucleophilic and electrophilic reactions at different positions.

The electrostatic potential surface calculations reveal regions of positive and negative charge density that govern intermolecular interactions. The pyridine nitrogen exhibits a significant negative electrostatic potential, making it an effective hydrogen bond acceptor, while the bromine substituent shows the characteristic σ-hole positive region typical of halogen bond donors [8].

Thermodynamic properties calculated from vibrational frequency analysis provide insights into the compound's stability and temperature-dependent behavior. Standard enthalpies, entropies, and heat capacities can be accurately predicted, enabling assessment of the compound's thermodynamic viability under various conditions [8] [9].

The calculated molecular properties include a topological polar surface area of 12.89 square angstroms and a computed partition coefficient of 3.17, indicating moderate lipophilicity suitable for potential pharmaceutical applications [4] [5]. These properties reflect the balanced influence of the polar pyridine nitrogen and the lipophilic trifluoromethyl group.

Conformational Analysis via Molecular Dynamics Simulations

Molecular dynamics simulations provide dynamic insights into the conformational behavior and intermolecular interactions of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine in various environments. These computational approaches complement static quantum chemical calculations by revealing time-dependent structural fluctuations and thermal effects [17].

The conformational flexibility of the molecule is primarily associated with rotation around the carbon-carbon bond connecting the trifluoromethyl group to the pyridine ring. Molecular dynamics simulations can quantify the rotational barriers and preferred conformations as a function of temperature and environment .

Solvent effects significantly influence molecular conformation and dynamics. Simulations in polar and nonpolar solvents reveal differential stabilization of conformers due to varying solvation energies of the polar substituents. The pyridine nitrogen and bromine substituent show strong solvation in polar media, while the trifluoromethyl group exhibits preferential stabilization in less polar environments.

Intermolecular interaction analysis through molecular dynamics enables detailed characterization of halogen bonding, hydrogen bonding, and van der Waals interactions in condensed phases. The simulation of liquid-state properties provides insights into bulk behavior relevant to synthetic and application considerations .

Temperature-dependent conformational analysis reveals the populations of different rotamers and their interconversion rates. Higher temperatures increase conformational mobility, while lower temperatures favor the most stable conformations determined by intramolecular and intermolecular energy considerations.

The computational analysis of binding interactions with potential biological targets demonstrates the compound's capacity for specific molecular recognition. Molecular dynamics simulations of protein-ligand complexes reveal binding modes and interaction energies relevant to potential pharmaceutical applications [17].